molecular formula C21H19N3O4S2 B11571494 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No.: B11571494
M. Wt: 441.5 g/mol
InChI Key: GFBPNHLAAKSNTD-UHFFFAOYSA-N
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Description

N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE is a complex organic compound that features a thiazole ring and a benzothiazole ring. These heterocyclic structures are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C21H19N3O4S2/c1-27-16-8-7-13(11-17(16)28-2)14-12-29-20(22-14)23-19(25)9-10-24-15-5-3-4-6-18(15)30-21(24)26/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,25)

InChI Key

GFBPNHLAAKSNTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C4=CC=CC=C4SC3=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzothiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole and benzothiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE involves its interaction with various molecular targets and pathways. The thiazole and benzothiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

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